molecular formula C8H8N2O4S B048816 Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate CAS No. 64987-03-7

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Cat. No. B048816
CAS RN: 64987-03-7
M. Wt: 228.23 g/mol
InChI Key: NTACMHVXGGGRQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate and related compounds typically involves one-step reactions or more complex methods tailored to introduce specific substituents or functional groups. For example, ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were prepared using a one-step reaction, highlighting the versatility and efficiency of synthetic strategies for these compounds (Navarrete-Vázquez et al., 2012).

Molecular Structure Analysis

The molecular structure of ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate and its derivatives has been elucidated through various analytical techniques, including crystallography. For instance, the crystal structure of a related compound, (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, was determined, shedding light on intermolecular hydrogen bonding and the conformation of the compound's rings (Lee et al., 2009).

Chemical Reactions and Properties

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate undergoes various chemical reactions, including interactions with protein tyrosine phosphatase 1B (PTP-1B), showcasing its potential in inhibiting enzymatic activity relevant to diabetes management (Navarrete-Vázquez et al., 2012).

Physical Properties Analysis

The physical properties of ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate derivatives, such as solubility and melting points, are influenced by their molecular structure. These properties are critical for understanding the compound's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under different conditions, are essential for the development of new pharmaceuticals or materials. Studies such as the synthesis and properties of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates provide insights into the reactivity and potential applications of these compounds (D'yachenko et al., 2019).

Scientific Research Applications

ABTS/PP Decolorization Assay for Antioxidant Capacity

The ABTS/PP decolorization assay is pivotal in evaluating the antioxidant capacity of various substances. This methodology elucidates reaction pathways involving coupling adducts formation and oxidative degradation, crucial for understanding antioxidant mechanisms. Such assays are fundamental in research aiming to identify novel antioxidants, including potentially related compounds like Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (Ilyasov et al., 2020).

Ionic Liquid-Based Technologies

The scalability of ionic liquid-based technologies, especially those involving ethyl-based compounds, is significant for industrial applications. The review on 1-Ethyl-3-Methylimidazolium Acetate highlights its potential for dissolving biopolymers and underscores the urgency to address its toxicity for environmental safety. This aligns with research interests in designing safer and more efficient chemical processes (Ostadjoo et al., 2018).

Safety And Hazards

The safety data sheet for Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate indicates that it has some hazards. The signal word is “Warning” and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a highly versatile chemical compound that has various applications in the manufacturing industry . With its unique properties, it has become an essential ingredient in many manufacturing processes . It can be stored for extended periods without losing its properties, making it a cost-effective option for manufacturers .

properties

IUPAC Name

ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c1-2-14-7(13)6(12)5-3-15-8(10-5)9-4-11/h3-4H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTACMHVXGGGRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CSC(=N1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057794
Record name Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

CAS RN

64987-03-7
Record name Ethyl 2-(formylamino)-α-oxo-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64987-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-formamido-alpha-oxothiazol-4-acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-formamido-α-oxothiazol-4-acetate
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Synthesis routes and methods

Procedure details

A mixture of manganous acetate tetrahydrate (120 g.), acetic acid (1000 ml) and acetic anhydride (100 ml.) was stirred for 20 minutes in an oil bath heated at 130° to 135° C., and to the mixture was added potassium permanganate (20 g.) over 5 minutes at 105° to 110° C. with stirring and then the mixture was further stirred for 30 minutes at 130° to 135° C. The mixture was cooled to room temperature, and to the mixture was added ethyl 2-(2-formylaminothiazol-4-yl)acetate, which can be represented as ethyl 2-(2-formylimino-2,3-dihydrothiazol-4-yl)acetate, (53.5 g.), and then the mixture was stirred for 15 hours at 38° to 40° C. under introduction of air at the rate of 6000 ml. per minute. After the reaction, the precipitates were collected by filtration. The precipitates were washed with acetic acid and water in turn and then dried to give ethyl 2-(2-formylaminothiazol-4-yl)glyoxylate, which can be represented as ethyl 2-(2-formylimino-2,3-dihydrothiazol-4-yl)glyoxylate, (41.5 g.), mp 232° to 233° C. (dec.).
[Compound]
Name
manganous acetate tetrahydrate
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
53.5 g
Type
reactant
Reaction Step Four

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